molecular formula C7H3FN2O2 B13917327 6-Cyano-5-fluoropicolinic acid

6-Cyano-5-fluoropicolinic acid

Cat. No.: B13917327
M. Wt: 166.11 g/mol
InChI Key: VOBJKWGMXGIHIJ-UHFFFAOYSA-N
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Description

6-Cyano-5-fluoropicolinic acid is an organic compound with the molecular formula C7H3FN2O2. It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with potassium cyanide, which introduces the cyano functionality . The reaction conditions often require the use of a suitable solvent and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 6-Cyano-5-fluoropicolinic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-fluoropicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Cyano-5-fluoropicolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyano-5-fluoropicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-5-fluoropicolinic acid is unique due to the presence of both cyano and fluorine groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

6-cyano-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-4-1-2-5(7(11)12)10-6(4)3-9/h1-2H,(H,11,12)

InChI Key

VOBJKWGMXGIHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C#N)C(=O)O

Origin of Product

United States

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